molecular formula C19H23NO3S B2823538 2-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1795302-60-1

2-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2823538
M. Wt: 345.46
InChI Key: BPUSIWYAABHDOY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its molecular formula, the type of bonds present, and its 3D structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, color, odor, and reactivity.


Scientific Research Applications

Diversity-Oriented Synthesis

The compound's relevance is highlighted in the synthesis of structurally diverse non-natural compounds for screening against various biological targets. This was demonstrated in a study where substituted tetrahydropyrans were synthesized using oxidative carbon-hydrogen bond activation and click chemistry reactions, providing rapid access to diverse compounds (Zaware et al., 2011).

Heterocyclic Synthesis

It plays a role in the synthesis of heterocyclic compounds, as seen in the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This was illustrated in a study exploring the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters (Mohareb et al., 2004).

Domino Reaction Synthesis

The compound is instrumental in domino reactions for synthesizing benzothieno[3,2-b]pyran derivatives, as shown in a study using tris(4-methoxyphenyl)phosphine-catalyzed reactions between γ-benzyl allenoates and ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate (Ma, Yu, & Meng, 2018).

Polymer-Silica Composite Preparation

This compound contributes to the preparation of composites with silica, as demonstrated in a study where poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites were synthesized (Kubo et al., 2005).

Biomimetic Syntheses of Polyketide Aromatics

It is also used in the biomimetic synthesis of polyketide aromatic systems, as shown in the synthesis of benzene derivatives from methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones (Griffin, Leeper, & Staunton, 1984).

Antibacterial Activity Research

This compound's derivatives, such as substituted 1,3,4-oxadiazoles, have been studied for their antibacterial activity. This was evident in a study where symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial properties (Aghekyan et al., 2020).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions or applications of the compound.


I hope this helps, and let me know if you have any other questions!


properties

IUPAC Name

2-methoxy-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-18-7-3-2-6-17(18)19(21)20(15-9-12-23-13-10-15)11-8-16-5-4-14-24-16/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUSIWYAABHDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

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